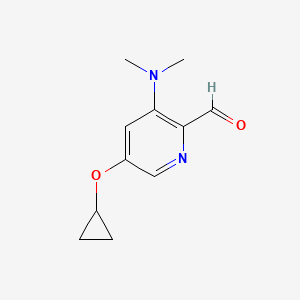
5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinaldehyde core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde involves several steps. One common synthetic route includes the reaction of 5-cyclopropoxy-3-(dimethylamino)pyridine with an appropriate aldehyde precursor under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable reagents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like acetonitrile, methanol, and catalysts such as palladium or platinum-based catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-3-(dimethylamino)picolinaldehyde can be compared with other similar compounds, such as:
5-Cyclopropoxy-3-(methylamino)picolinaldehyde: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
3-Cyclopropoxy-5-(dimethylamino)picolinaldehyde: This is an isomer with the same molecular formula but different positioning of the functional groups.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-(dimethylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11-5-9(15-8-3-4-8)6-12-10(11)7-14/h5-8H,3-4H2,1-2H3 |
InChI Key |
VJIBGEFAGNAJMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















